(2R,3S,11bS)-3-Isobutyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-pyrido[2,1-a]isoquinolin-2-ol
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Description
(2R,3S,11bS)-3-Isobutyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-pyrido[2,1-a]isoquinolin-2-ol, also known as this compound, is a useful research compound. Its molecular formula is C19H29NO3 and its molecular weight is 319.445. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of cis (2,3)-Dihydro Tetrabenazine, also known as (2R,3S,11bS)-3-Isobutyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-pyrido[2,1-a]isoquinolin-2-ol or (2R,3S,11bS)-Dihydrotetrabenazine, is the vesicular monoamine transporter 2 (VMAT2) . VMAT2 plays a crucial role in regulating the neurotransmission of monoamines, a group of neurotransmitters that includes dopamine, serotonin, and norepinephrine .
Mode of Action
cis (2,3)-Dihydro Tetrabenazine acts as a reversible inhibitor of VMAT2 . It binds to VMAT2 and inhibits its function, which leads to a decrease in the uptake of monoamine neurotransmitters into synaptic vesicles . This results in a depletion of these neurotransmitters, such as dopamine, serotonin, and norepinephrine, from neuronal storage sites .
Pharmacokinetics
The pharmacokinetics of cis (2,3)-Dihydro Tetrabenazine involves its absorption, distribution, metabolism, and excretion (ADME). It is known that tetrabenazine, a related compound, undergoes extensive first-pass metabolism, has a low bioavailability, and is primarily metabolized by the liver enzyme CYP2D6 . The metabolites of tetrabenazine, alpha-dihydrotetrabenazine (α-HTBZ) and beta-dihydrotetrabenazine (β-HTBZ), have short elimination half-lives .
Result of Action
The action of cis (2,3)-Dihydro Tetrabenazine at the molecular and cellular level results in the depletion of monoamine neurotransmitters from neuronal storage sites. This can lead to a reduction in the symptoms of disorders associated with hyperactivity of monoaminergic neurons, such as Huntington’s disease and other hyperkinetic movement disorders .
Action Environment
The action, efficacy, and stability of cis (2,3)-Dihydro Tetrabenazine can be influenced by various environmental factors. These may include the pH of the environment, the presence of other drugs or substances that can interact with the compound, and genetic factors such as polymorphisms in the CYP2D6 gene that can affect the metabolism of the compound .
Properties
IUPAC Name |
(2R,3S,11bS)-9,10-dimethoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29NO3/c1-12(2)7-14-11-20-6-5-13-8-18(22-3)19(23-4)9-15(13)16(20)10-17(14)21/h8-9,12,14,16-17,21H,5-7,10-11H2,1-4H3/t14-,16-,17+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEQLWGNDNRARGE-BHYGNILZSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1CN2CCC3=CC(=C(C=C3C2CC1O)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@H]1CN2CCC3=CC(=C(C=C3[C@@H]2C[C@H]1O)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
924854-62-6 |
Source
|
Record name | Dihydrotetrabenazine, (2R,3S,11bS)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0924854626 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | DIHYDROTETRABENAZINE, (2R,3S,11BS)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TDG3R6D9Z7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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